Kif18A-IN-1

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Kif18A-IN-1 es un inhibidor potente y selectivo del miembro 18A de la familia kinesina (KIF18A), una proteína motora involucrada en la regulación de la dinámica de los microtúbulos durante la división celular. KIF18A juega un papel crucial en la alineación y segregación de los cromosomas durante la mitosis, lo que lo convierte en un objetivo atractivo para la terapia contra el cáncer, particularmente en tumores que exhiben una alta inestabilidad cromosómica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de Kif18A-IN-1 implica la detección de alto rendimiento para identificar un éxito no competitivo de ATP, que luego se optimiza para la potencia, la selectividad y las propiedades farmacocinéticas . Los candidatos líderes se unen a KIF18A con una potencia subnanomolar y exhiben largos tiempos de residencia fármaco-diana

Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Este proceso incluiría medidas estrictas de control de calidad para mantener la consistencia y la eficacia del producto final.

Análisis De Reacciones Químicas

Tipos de reacciones: Kif18A-IN-1 principalmente experimenta interacciones de unión con su proteína diana, KIF18A. No participa en reacciones químicas tradicionales como oxidación, reducción o sustitución. En cambio, su actividad se caracteriza por su capacidad de inhibir la actividad ATPasa de KIF18A, lo que interrumpe la dinámica de los microtúbulos y la progresión mitótica .

Reactivos y condiciones comunes: La síntesis de this compound implica el uso de varios reactivos para introducir grupos funcionales que mejoran su afinidad de unión. Los reactivos comunes incluyen los utilizados en la síntesis orgánica, como disolventes, catalizadores y grupos protectores. Las condiciones de reacción están optimizadas para lograr una alta selectividad y potencia.

Principales productos formados: El producto principal formado a partir de la síntesis de this compound es el propio inhibidor, que se caracteriza por su alta potencia y selectividad para KIF18A. No se forman subproductos significativos debido a las condiciones de reacción optimizadas.

Aplicaciones Científicas De Investigación

Kif18A-IN-1 tiene varias aplicaciones de investigación científica, particularmente en los campos de la biología del cáncer y el descubrimiento de fármacos. Su capacidad para inhibir selectivamente KIF18A lo convierte en una herramienta valiosa para estudiar el papel de esta proteína motora en la división celular y la progresión tumoral . Además, this compound se utiliza en estudios preclínicos para evaluar su potencial como agente terapéutico para cánceres con alta inestabilidad cromosómica . Ha mostrado resultados prometedores en la reducción del crecimiento tumoral y la mejora de las tasas de supervivencia en modelos animales .

Mecanismo De Acción

Kif18A-IN-1 ejerce sus efectos uniéndose a KIF18A e inhibiendo su actividad ATPasa . Esta inhibición interrumpe la regulación de la dinámica de los microtúbulos, lo que lleva a defectos en la alineación y segregación de los cromosomas durante la mitosis . Como resultado, las células tratadas con this compound experimentan detención mitótica y muerte celular, particularmente en células cancerosas con alta inestabilidad cromosómica . Los objetivos moleculares y las vías involucradas incluyen el punto de control del ensamblaje del huso mitótico y la regulación de las uniones cinetocoro-microtúbulo .

Comparación Con Compuestos Similares

Compuestos similares: Se han desarrollado varios otros compuestos para dirigirse a KIF18A y otros miembros de la familia kinesina. Estos incluyen ISM9682A, un inhibidor de KIF18A novedoso y potente con alta selectividad y eficacia . Otros compuestos similares incluyen inhibidores que se dirigen a diferentes miembros de la familia kinesina, como KIF11 y KIF15 .

Singularidad de Kif18A-IN-1: This compound es único debido a su alta selectividad para KIF18A y su capacidad para inhibir la actividad ATPasa de esta proteína motora sin afectar a otros miembros de la familia kinesina . Esta selectividad reduce el potencial de efectos fuera del objetivo y mejora su potencial terapéutico para tratar cánceres con alta inestabilidad cromosómica .

Propiedades

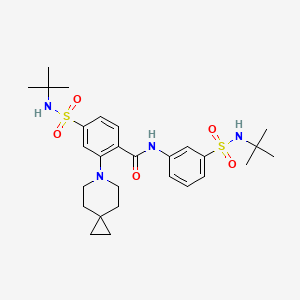

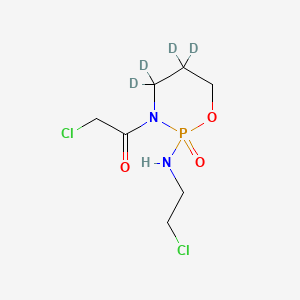

Fórmula molecular |

C28H40N4O5S2 |

|---|---|

Peso molecular |

576.8 g/mol |

Nombre IUPAC |

2-(6-azaspiro[2.5]octan-6-yl)-4-(tert-butylsulfamoyl)-N-[3-(tert-butylsulfamoyl)phenyl]benzamide |

InChI |

InChI=1S/C28H40N4O5S2/c1-26(2,3)30-38(34,35)21-9-7-8-20(18-21)29-25(33)23-11-10-22(39(36,37)31-27(4,5)6)19-24(23)32-16-14-28(12-13-28)15-17-32/h7-11,18-19,30-31H,12-17H2,1-6H3,(H,29,33) |

Clave InChI |

XQJSQKALBZNWEV-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)NS(=O)(=O)C1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)S(=O)(=O)NC(C)(C)C)N3CCC4(CC4)CC3 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,4-dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-[(3S,7R)-1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl]propan-1-one](/img/structure/B12430718.png)

![N-[2-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]ethyl]-6-[[[3-[bis(pyridin-2-ylmethyl)amino]-2-hydroxypropyl]-(pyridin-2-ylmethyl)amino]methyl]pyridine-3-carboxamide](/img/structure/B12430720.png)

![tert-Butyl 3-{[(tert-butoxy)carbonyl]amino}-3-cyanopropanoate](/img/structure/B12430729.png)

![3-[(Tert-butoxycarbonyl)amino]-4-oxo-4-(prop-2-en-1-yloxy)butanoic acid](/img/structure/B12430740.png)

![(2R,3R,4S,5S,6R)-2-[[(10R,13R,17R)-17-[(2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12430745.png)

![sodium;[(3R,5R,8R,9S,10S,13R,14S,17R)-17-[(2R)-4-carboxybutan-2-yl]-2,2,4,4-tetradeuterio-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12430768.png)